Lipophilicity Modulation: 5-Chloro Substitution Increases LogP by ~0.8 Units vs. Unsubstituted Benzimidazole-2-ethanamine
The 5-chloro substituent on the benzimidazole ring of the target compound provides a quantifiable increase in lipophilicity compared to the unsubstituted parent scaffold 2-(1H-benzimidazol-2-yl)ethanamine. The computed XLogP3 for the free base form (CAS 135875-16-0) is 1.8, while the unsubstituted analog (CAS 29518-68-1) has an XLogP3 of approximately 1.0, representing a difference of +0.8 log units [1][2]. For the hydrochloride salt form (CAS 1185295-08-2), the reported LogP is 3.22, reflecting the combined effect of chloro substitution and salt formation . This increased lipophilicity can enhance passive membrane permeability and protein binding in cellular and biochemical assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (free base, CAS 135875-16-0); LogP = 3.22 (hydrochloride salt, CAS 1185295-08-2) |
| Comparator Or Baseline | XLogP3 ≈ 1.0 for 2-(1H-benzimidazol-2-yl)ethanamine (unsubstituted analog, CAS 29518-68-1) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units for free base; ΔLogP ≈ +2.2 for hydrochloride salt form |
| Conditions | Computed values using XLogP3 algorithm (PubChem) and predicted LogP (Chemsrc); experimental validation in octanol-water partitioning recommended |
Why This Matters
A 0.8 log unit increase in lipophilicity can alter membrane permeability by approximately 2- to 3-fold based on established logP-permeability correlations, directly affecting compound behavior in cell-based assays and ADME profiling.
- [1] PubChem. Compound Summary for CID 597261: 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. Computed Properties: XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/597261 (accessed 2026-05-04). View Source
- [2] PubChem. Compound Summary for 2-(1H-Benzimidazol-2-yl)ethanamine (unsubstituted analog). XLogP3 = 1.0. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
